molecular formula C14H11BrClNO2 B8280781 (4-Amino-2-chloro-phenyl)-(5-bromo-2-methoxy-phenyl)-methanone

(4-Amino-2-chloro-phenyl)-(5-bromo-2-methoxy-phenyl)-methanone

Cat. No. B8280781
M. Wt: 340.60 g/mol
InChI Key: OFCIADFJOUJPOW-UHFFFAOYSA-N
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Patent
US08293772B2

Procedure details

The reaction was carried out similarly as described in the preparation of compound 404, using compound 423 (16.1 mmol). The crude product was purified by continuous gradient flash chromatography using EtOAc/petroleum ether (40-60) 20:80 to 45:55 as the eluent to afford the title compound as yellow solid.
Name
compound 404
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 423
Quantity
16.1 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC(C)=C(C(C2C=CC(NC3C=CC(F)=CC=3F)=CC=2Cl)=O)C=1.[Br:27][C:28]1[CH:29]=[CH:30][C:31]([O:46][CH3:47])=[C:32]([C:34]([C:36]2[CH:41]=[CH:40][C:39]([N+:42]([O-])=O)=[CH:38][C:37]=2[Cl:45])=[O:35])[CH:33]=1>>[NH2:42][C:39]1[CH:40]=[CH:41][C:36]([C:34]([C:32]2[CH:33]=[C:28]([Br:27])[CH:29]=[CH:30][C:31]=2[O:46][CH3:47])=[O:35])=[C:37]([Cl:45])[CH:38]=1

Inputs

Step One
Name
compound 404
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC(=C(C1)C(=O)C1=C(C=C(C=C1)NC1=C(C=C(C=C1)F)F)Cl)C
Step Two
Name
compound 423
Quantity
16.1 mmol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by continuous gradient flash chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)C(=O)C1=C(C=CC(=C1)Br)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.